

Methyl Syringate: A Comprehensive Technical Guide to its Physical Properties

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Compound of Interest		
Compound Name:	Methyl Syringate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **methyl syringate**, a phenolic compound of significant interest in various scientific fields. This document outlines its melting point and solubility characteristics, details the experimental methodologies for their determination, and presents a key biological pathway in which **methyl syringate** is involved.

Physical and Chemical Properties

Methyl syringate, also known as methyl 3,5-dimethoxy-4-hydroxybenzoate, is a benzoate ester derived from the formal condensation of the carboxy group of syringic acid with methanol. [1] Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C10H12O5	[2][3]
Molecular Weight	212.2 g/mol	[1][3]
Appearance	White to beige solid/powder	[1]
Melting Point	103-107 °C	[1][2][3][4]

Solubility Profile



The solubility of a compound is a critical parameter in drug development and various analytical procedures. **Methyl syringate** exhibits a varied solubility profile across different solvents.

Solvent	Solubility	Source(s)
Water	Slightly soluble (1485 mg/L at 25 °C, estimated)	[2][3][5]
Alcohol	Soluble	[2][3]
Ether	Soluble	[2][3]
Chloroform	Slightly soluble	[1][2]
Methanol	Slightly soluble	[1][2]
DMSO	Soluble	[6]

Experimental Protocols

The accurate determination of the physical properties of **methyl syringate** relies on standardized experimental protocols. Below are detailed methodologies for measuring its melting point and solubility.

Melting Point Determination

The melting point of **methyl syringate** is determined using the capillary method, a standard technique for crystalline solids.[7]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[7]
- Capillary tubes (sealed at one end)[7]
- Thermometer or digital temperature probe[7]
- Mortar and pestle

Procedure:



- Sample Preparation: A small amount of dry methyl syringate is finely ground using a mortar
 and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.
 [8] The tube is tapped gently to ensure the sample is compact at the bottom.[8]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer or probe is positioned to accurately measure the temperature of the block.[7]
- Heating and Observation: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range.[7] For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[7][8]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the
 onset of melting. The temperature at which the entire solid has transformed into a liquid is
 recorded as the completion of melting. The melting point is reported as this range.[7] For a
 pure compound, this range is typically narrow.[7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Apparatus:

- Conical flasks or vials with stoppers
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Filtration system (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

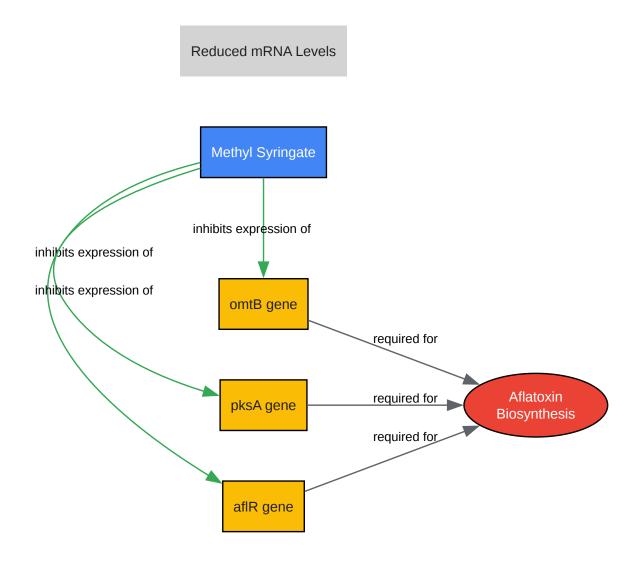


- Preparation of Supersaturated Solution: An excess amount of **methyl syringate** is added to a known volume of the solvent in a flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[9]
- Equilibration: The flask is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid at the end of this period confirms saturation.[9]
- Sample Withdrawal and Filtration: An aliquot of the supernatant is carefully withdrawn. It is crucial to immediately filter the sample to remove any undissolved solid particles. The choice of filter membrane should be compatible with the solvent and not bind to the solute.
- Quantification: The concentration of **methyl syringate** in the clear, filtered solution is determined using a validated analytical method. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
- Data Reporting: The solubility is expressed in units such as mg/mL, g/L, or mol/L at the specified temperature.

Biological Pathway: Inhibition of Aflatoxin Biosynthesis

Methyl syringate has been shown to inhibit the production of aflatoxins, which are toxic secondary metabolites produced by certain species of Aspergillus fungi.[7] It achieves this by downregulating the expression of key genes in the aflatoxin biosynthetic pathway.[7]





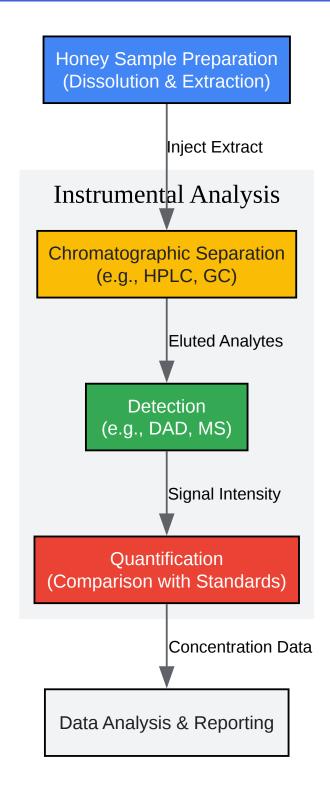
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Caption: Inhibition of Aflatoxin Biosynthesis by Methyl Syringate.

Experimental Workflow: Analysis of Methyl Syringate in Honey

Methyl syringate is a known chemical marker for certain types of honey, such as asphodel honey.[10] Its quantification is essential for honey authentication. A general workflow for its analysis is depicted below.





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Caption: General Workflow for **Methyl Syringate** Analysis in Honey.



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